molecular formula C18H17Cl3O2 B14382770 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene CAS No. 88335-01-7

1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene

Cat. No.: B14382770
CAS No.: 88335-01-7
M. Wt: 371.7 g/mol
InChI Key: PTAIKKWHEPDSET-UHFFFAOYSA-N
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Description

1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with chlorine and a phenoxy group linked to a dichloropentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene typically involves multiple steps:

    Formation of the Dichloropentene Chain: The dichloropentene chain can be synthesized through the chlorination of pentene using chlorine gas under controlled conditions.

    Phenoxy Group Attachment: The phenoxy group is introduced via a nucleophilic substitution reaction, where the dichloropentene reacts with phenol in the presence of a base such as sodium hydroxide.

    Final Coupling: The final step involves coupling the phenoxy-substituted dichloropentene with 1-chloro-4-bromomethylbenzene through a nucleophilic substitution reaction, typically using a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-({4-[(5-chloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene
  • 1-Chloro-4-({4-[(5,5-dibromopent-4-en-1-yl)oxy]phenoxy}methyl)benzene
  • 1-Chloro-4-({4-[(5,5-difluoropent-4-en-1-yl)oxy]phenoxy}methyl)benzene

Uniqueness

1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene is unique due to the presence of the dichloropentene chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

88335-01-7

Molecular Formula

C18H17Cl3O2

Molecular Weight

371.7 g/mol

IUPAC Name

1-chloro-4-[[4-(5,5-dichloropent-4-enoxy)phenoxy]methyl]benzene

InChI

InChI=1S/C18H17Cl3O2/c19-15-6-4-14(5-7-15)13-23-17-10-8-16(9-11-17)22-12-2-1-3-18(20)21/h3-11H,1-2,12-13H2

InChI Key

PTAIKKWHEPDSET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)OCCCC=C(Cl)Cl)Cl

Origin of Product

United States

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